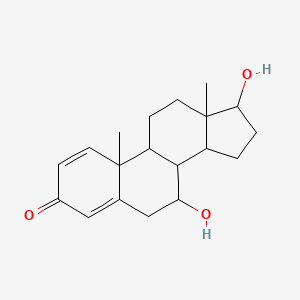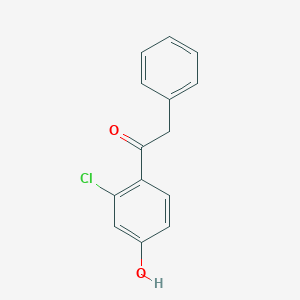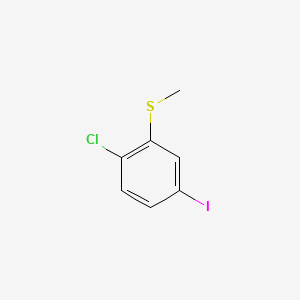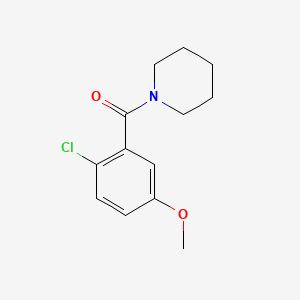
Acetyl tetrapeptide-3 Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl tetrapeptide-3 acetate is a synthetic biomimetic peptide composed of four amino acids: lysine, glycine, histidine, and lysine. This compound is known for its tissue-protective properties and its ability to stimulate tissue remodeling. It is widely used in cosmetic products, particularly in hair care formulations, due to its efficacy in preventing hair loss and promoting hair growth .
准备方法
Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-3 acetate is synthesized through the acetylation reaction of tetrapeptide-3. The synthesis involves the coupling of amino acids in a specific sequence, followed by acetylation to enhance stability and biocompatibility. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain without the need for column purification after each coupling and deprotection step .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities .
化学反应分析
Types of Reactions: Acetyl tetrapeptide-3 acetate primarily undergoes substitution reactions due to the presence of functional groups in its structure. These reactions can involve the modification of the peptide chain or the acetyl group to enhance its properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed: The major products formed from the reactions involving this compound are modified peptides with enhanced stability, biocompatibility, and efficacy. These modifications can include the addition of functional groups or the substitution of amino acids to improve the compound’s properties .
科学研究应用
Acetyl tetrapeptide-3 acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is employed in research on cell signaling and tissue remodeling. In medicine, it is investigated for its potential therapeutic effects in treating hair loss and promoting hair growth. In the cosmetic industry, it is widely used in hair care products to prevent hair loss and stimulate hair growth .
作用机制
The mechanism of action of acetyl tetrapeptide-3 acetate involves its interaction with specific receptors in the human body, mimicking the biological functions of natural peptides. It stimulates the synthesis of extracellular matrix proteins, such as type III collagen and laminin, which are essential for tissue remodeling and hair follicle anchoring. Additionally, it inhibits the activity of the 5-α reductase enzyme, reducing the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss .
相似化合物的比较
Acetyl tetrapeptide-3 acetate is often compared with other biomimetic peptides, such as acetyl tetrapeptide-9 and acetyl tetrapeptide-11. While all these peptides share similar structural characteristics, this compound is unique in its ability to stimulate hair growth and prevent hair loss. Acetyl tetrapeptide-9 is known for its role in stimulating collagen synthesis, while acetyl tetrapeptide-11 promotes keratinocyte cell growth .
List of Similar Compounds:- Acetyl tetrapeptide-9
- Acetyl tetrapeptide-11
- Palmitoyl pentapeptide-4
- Copper tripeptide
属性
分子式 |
C24H43N9O7 |
|---|---|
分子量 |
569.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid |
InChI |
InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |
InChI 键 |
ABOZUSDFQLCWFB-UVJOBNTFSA-N |
手性 SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |
规范 SMILES |
CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)


![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)






